N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide
Description
N-(4-Chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide is a synthetic acetamide derivative characterized by a poly-substituted aromatic core. Its structure features:
- A 4-chlorophenyl group linked to the acetamide nitrogen.
- A 2,4-dichloro-5-methoxyaniline moiety substituted with a 4-fluorophenylsulfonyl group at the sulfonamide position.
This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly sulfonamide-based inhibitors and auxin-like plant growth regulators. Its design leverages halogenation (Cl, F) and sulfonylation to modulate bioactivity, solubility, and metabolic stability .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3FN2O4S/c1-31-20-11-19(17(23)10-18(20)24)27(32(29,30)16-8-4-14(25)5-9-16)12-21(28)26-15-6-2-13(22)3-7-15/h2-11H,12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAFWTGRAWPKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide, also known by its CAS number 338967-35-4, is a compound with significant potential in medicinal chemistry. Its complex structure suggests various biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C21H16Cl3FN2O4S
- Molar Mass : 517.79 g/mol
- Density : 1.529 g/cm³ (predicted)
- pKa : 11.88 (predicted)
The compound features multiple chlorine substituents and a fluorophenyl sulfonamide group, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific viral pathways and cellular processes. Preliminary studies indicate that it may interfere with DNA replication in viruses and exhibit cytotoxic effects on cancer cells.
Antiviral Activity
Research has shown that compounds structurally similar to this acetamide exhibit significant activity against human adenovirus (HAdV). For instance, a related compound demonstrated an IC50 value of 0.27 μM against HAdV while showing low cytotoxicity (CC50 = 156.8 μM) . The mechanism likely involves targeting viral replication processes.
Anticancer Potential
In vitro studies suggest that the compound can induce apoptosis in various cancer cell lines. The presence of the sulfonamide group is hypothesized to enhance its interaction with cellular targets involved in cancer progression.
Case Studies and Research Findings
-
Antiviral Efficacy :
- A study focused on related compounds showed promising results against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic window .
- Mechanistic studies revealed that certain derivatives could inhibit later stages of the viral life cycle, suggesting multiple points of intervention.
-
Cytotoxicity Studies :
- In vitro assays demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| This compound | 338967-35-4 | TBD | TBD | TBD |
| Related Compound A | TBD | 0.27 | 156.8 | >100 |
| Related Compound B | TBD | TBD | TBD | TBD |
Note: Data for this compound is currently under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues are sulfonamide- or sulfonyl-containing acetamides. Key comparisons include:
- Sulfonyl vs. Sulfonamide : The 4-fluorophenylsulfonyl group improves metabolic stability over sulfonamides (e.g., ) by reducing oxidative deamination .
- Methoxy Positioning : The 5-methoxy group in the target compound may hinder cytochrome P450-mediated demethylation compared to 2-methoxyethoxy derivatives .
Physicochemical Properties
- Solubility : The 4-fluorophenylsulfonyl group reduces aqueous solubility compared to 4-methoxyphenylsulfonyl derivatives (logP ~3.8 vs. ~2.5) .
- Crystallinity : Intermolecular N–H⋯O hydrogen bonds (observed in ) likely stabilize the crystal lattice, enhancing thermal stability.
Key Research Findings
- Substituent Optimization : 4-Fluorophenylsulfonyl groups balance lipophilicity and metabolic stability better than bulkier substituents (e.g., diethylsulfamoyl in ) .
- Bioactivity Trade-offs : Dichloro substitution improves target affinity but may increase hepatotoxicity risks, as seen in structurally related herbicides .
Preparation Methods
Chlorination of 3-Aminophenol
Initial chlorination of 3-aminophenol with sulfuryl chloride (SO$$2$$Cl$$2$$) in acetic acid yields 2,4-dichloroacetanilophenol. Patent WO2019186429A1 details this step, achieving 85–90% yield under reflux conditions:
$$
\text{3-Aminophenol} + 2.2 \, \text{eq SO}2\text{Cl}2 \xrightarrow{\text{AcOH, 80°C}} \text{2,4-Dichloroacetanilophenol}
$$
Key Data :
Methoxylation via Dimethyl Sulfate
Methylation of the phenolic -OH group employs dimethyl sulfate in acetone/water with potassium carbonate:
$$
\text{2,4-Dichloroacetanilophenol} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{2,4-Dichloro-5-methoxyacetanilophenol}
$$
Optimized Conditions :
Hydrolysis to Aniline
Acid-mediated hydrolysis removes the acetyl group:
$$
\text{2,4-Dichloro-5-methoxyacetanilophenol} \xrightarrow{\text{HCl, MeOH}} \text{2,4-Dichloro-5-methoxyaniline}
$$
Procedure : Methanolic HCl (4 N) at 50–55°C for 3 hours affords the aniline in 95% purity.
Synthesis of N-(4-Chlorophenyl)Acetamide
Acetylation of 4-Chloroaniline
Reacting 4-chloroaniline with acetyl chloride in glacial acetic acid yields N-(4-chlorophenyl)acetamide:
$$
\text{4-Chloroaniline} + \text{AcCl} \xrightarrow{\text{AcOH}} \text{N-(4-Chlorophenyl)acetamide}
$$
Data :
Final Amidation and Coupling
Nucleophilic Displacement
Displacement of chloride by N-(4-chlorophenyl)acetamide under basic conditions:
$$
\text{Chloroacetamide intermediate} + \text{N-(4-Chlorophenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimization :
- Solvent: DMF at 60°C
- Time: 12 hours
- Yield: 70–75%
Analytical Validation and Characterization
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 6H, Ar-H), 4.20 (s, 2H, CH$$2$$), 3.90 (s, 3H, OCH$$_3$$).
- MS (ESI+) : m/z 528.2 [M+H]$$^+$$.
Purity Assessment :
- HPLC: >99% (C18 column, 70:30 MeOH/H$$_2$$O).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
